molecular formula C26H23F2N3O3S B11510259 N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11510259
M. Wt: 495.5 g/mol
InChI Key: JRSCQYYZYLREBQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound characterized by the presence of fluorophenyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluoroaniline and 4-methoxybenzylamine. These intermediates undergo a series of reactions, including acylation, cyclization, and sulfidation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-methoxybenzylamine
  • N-(4-fluorophenyl)-2-oxoacetamide

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H23F2N3O3S

Molecular Weight

495.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H23F2N3O3S/c1-34-22-12-2-17(3-13-22)14-15-30-23(16-24(32)29-20-8-4-18(27)5-9-20)25(33)31(26(30)35)21-10-6-19(28)7-11-21/h2-13,23H,14-16H2,1H3,(H,29,32)

InChI Key

JRSCQYYZYLREBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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